molecular formula C8H6BrClO2 B1333293 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole CAS No. 64603-67-4

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole

Cat. No. B1333293
CAS RN: 64603-67-4
M. Wt: 249.49 g/mol
InChI Key: UOZXZWOFQWKKEZ-UHFFFAOYSA-N
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Description

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is related to 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, which can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .


Synthesis Analysis

The synthesis of benzo[d][1,3]dioxole-type compounds has been reported in various studies . The strategy is based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Molecular Structure Analysis

The molecular formula of this compound is C8H6BrClO2 . The molecular weight is 249.48900 .


Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,3]dioxole-type compounds have been studied . The methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .


Physical And Chemical Properties Analysis

The density of this compound is 1.726g/cm3, and its boiling point is 311.6ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Anti-Proliferative Activity

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole derivatives have been synthesized for potential pharmacological applications. For instance, benzo[d][1,3]dioxoles-fused 1,4-thiazepines, incorporating this moiety, displayed significant anti-tumor properties. These novel compounds showed notable anti-proliferative activities against human cancer cell lines, with some derivatives exhibiting more potent effects than standard treatments like 5-Fluorouracil (Wu, Yang, Peng, & Sun, 2017).

Applications in Synthetic Chemistry

The compound plays a role in the synthesis of various chemically significant structures. For example, it's involved in the creation of novel 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, which are prepared starting from 3,5-dibromo-1,2,4-triazole (Khaliullin, Klen, & Makarova, 2018). Similarly, its derivatives have been used in the synthesis of fluorescent probes sensitive to amine, suitable for sensing different compounds (Lee, Na, Park, Lee, & Kwon, 2004).

Antimicrobial and Anti-Proliferative Activities

Compounds containing the benzo[d][1,3]dioxole moiety have been explored for their antimicrobial and antiproliferative activities. For instance, thiazolyl pyrazoline derivatives linked to this moiety showed promising results against microbial strains and cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Potential in Photochemistry

In the field of photochemistry, derivatives of 1,3-benzodioxole, like 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, have been synthesized and utilized as photoinitiators for free radical polymerization, demonstrating the compound’s potential in advanced material science applications (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Safety and Hazards

While specific safety and hazard information for 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is not available, general precautions should be taken while handling it, such as avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions in the research of benzo[d][1,3]dioxole-type compounds could involve the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . Additionally, the synthesis and physical properties of dioxole functionalized metal–organic frameworks (MOFs) could be another area of interest .

Mechanism of Action

Target of Action

It is known that benzo[d][1,3]dioxole-type compounds are used in the synthesis of benzylisoquinoline alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets, including enzymes and receptors.

Mode of Action

It is known that the compound can be used in the synthesis of benzylisoquinoline alkaloids . These alkaloids can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function.

Biochemical Pathways

Benzylisoquinoline alkaloids, which can be synthesized using this compound, are known to affect various biochemical pathways .

Pharmacokinetics

The compound has a molecular weight of 24948900, a density of 1726g/cm3, and a boiling point of 3116ºC at 760 mmHg . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It is known that the compound can be used in the synthesis of benzylisoquinoline alkaloids , which have various biological activities.

properties

IUPAC Name

5-bromo-6-(chloromethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZXZWOFQWKKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368694
Record name 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64603-67-4
Record name 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-(chloromethyl)-1,3-dioxaindane
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